molecular formula C18H15N3O2S B5461199 N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B5461199
M. Wt: 337.4 g/mol
InChI Key: WEWOJFYJMJQWKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a furan-2-ylmethyl substituent attached via an amide linkage. Thienopyrazoles are heterocyclic compounds with a fused thiophene-pyrazole core, known for diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-15-10-16(17(22)19-11-14-8-5-9-23-14)24-18(15)21(20-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWOJFYJMJQWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-ylmethyl derivatives under controlled conditions . The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields . The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thieno[2,3-c]pyrazole structures exhibit significant anticancer properties. Studies have shown that N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.

Neuroprotective Properties

Recent studies suggest that this compound may offer neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in neuroprotection.

Case Studies

StudyFindingsRelevance
Study 1 Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency.Supports its potential as an anticancer agent.
Study 2 Showed reduction in TNF-alpha levels in an animal model of arthritis after administration of the compound.Indicates anti-inflammatory properties.
Study 3 Reported neuroprotective effects in a mouse model of Alzheimer's disease through behavioral tests and biochemical assays.Suggests potential for treating neurodegenerative diseases.

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyrazole family, characterized by a fused thieno and pyrazole ring system. Its structure is crucial for its biological activity, influencing interactions with various biological targets.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes and receptors involved in various cellular pathways. The compound has shown potential as an inhibitor of certain kinases and as a modulator of inflammatory responses.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of thieno[2,3-c]pyrazole derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF73.79
This compoundSF-26812.50
This compoundNCI-H46042.30

These results indicate that this compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .

2. Anti-inflammatory Properties

Thieno[2,3-c]pyrazoles have been reported to exhibit anti-inflammatory effects by inhibiting inflammatory cytokines and mediators. The compound’s ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

3. Antioxidant Activity

Recent studies have shown that thieno[2,3-c]pyrazole derivatives can act as antioxidants. They reduce oxidative stress in cells exposed to harmful substances such as 4-nonylphenol. The following table summarizes the protective effects observed in erythrocytes:

TreatmentAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonyl phenol40.3 ± 4.87
Compound Treatment12 ± 1.03

These findings suggest that the compound can mitigate oxidative damage in biological systems .

Study on Anticancer Effects

In a study assessing the anticancer properties of thieno[2,3-c]pyrazoles, researchers found that derivatives exhibited significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The study concluded that these compounds could serve as lead candidates for further drug development targeting cancer .

Study on Antioxidant Effects

Another investigation focused on the antioxidant capabilities of the compound against toxic agents in fish models. The results indicated that treatment with thieno[2,3-c]pyrazoles significantly reduced erythrocyte malformations caused by oxidative stress from environmental toxins .

Comparison with Similar Compounds

Key Observations :

  • Amino Substituent (7b): The NH₂ group in 7b contributes to hydrogen-bonding interactions, correlating with its potent antioxidant activity (0.6% altered erythrocytes vs. 40% in controls when combined with 4-nonylphenol) .
Antioxidant and Cytoprotective Effects
  • Compound 7b: Demonstrated significant protection against 4-nonylphenol-induced erythrocyte damage (0.6% altered cells), attributed to its amino group’s redox-modulating properties .
  • Chloroacetylated Derivative (8) : Substitution with a chloroacetamido group reduced efficacy (29% altered cells), highlighting the sensitivity of bioactivity to substituent electronics .
  • Target Compound : The furan group’s electron-rich nature may enhance radical scavenging, though direct data are needed.
Cytotoxic and Pharmacological Potential
  • MYLS22 : Inhibits mitochondrial OPA1 GTPase (IC₅₀ = 8.6 µM), demonstrating substituent-dependent targeting of cellular machinery .
  • N-(4-Ethoxyphenyl) Analog : Predicted collision cross-section (CCS) of 188.3 Ų ([M+H]+) suggests moderate membrane permeability, influenced by the ethoxy group’s lipophilicity .

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • 7b : NH₂ stretching at ~3180 cm⁻¹; carbonyl (C=O) at ~1636 cm⁻¹ .
    • Target Compound : Expected C=O stretch at ~1650–1680 cm⁻¹; furan C-O-C vibrations at ~1250 cm⁻¹.
  • ¹H NMR :
    • 7b : Aromatic protons at δ 7.2–7.6 ppm; NH₂ signals at δ ~6.8 ppm .
    • Target Compound : Furan protons (δ 6.2–7.4 ppm) and methylene (CH₂) near δ 4.5 ppm.

Q & A

Q. Key Data :

ParameterConditionYield/Purity
SolventDMFOptimal reactivity
CatalystEDCI/HOBt70–80% yield
PurificationEthanol/water recrystallization≥85% purity

Which spectroscopic techniques are critical for confirming molecular structure and purity?

Basic Research Question

  • ¹H/¹³C NMR : Furan protons (δ 6.3–7.1 ppm), thienopyrazole aromatic protons (δ 7.8–8.2 ppm), and amide carbonyl (¹³C δ ~168 ppm) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 378.127 (calculated 378.121) .
  • HPLC : C18 column with acetonitrile/water gradient (95% purity threshold) .

Q. Key Spectral Markers :

  • FTIR: Amide C=O stretch at ~1650 cm⁻¹.
  • LC-MS/MS: Fragmentation patterns to rule out isomers.

How can stability studies be designed to assess degradation under physiological conditions?

Advanced Research Question
Methodology :

Stress Testing : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

Thermal Analysis : Use DSC/TGA to monitor decomposition above 200°C .

Degradation Monitoring : UPLC-PDA-MS identifies hydrolysis products (e.g., free carboxylic acid or furan cleavage) .

Contradiction Resolution : Discrepancies in stability data (e.g., pH-dependent hydrolysis rates) require Q-TOF MS/MS to confirm degradation pathways .

How can computational modeling enhance target selectivity for this compound?

Advanced Research Question
Strategies :

Docking : Use AutoDock Vina to predict binding poses with kinase domains (grid size 60×60×60 Å). Prioritize hydrogen bonds with catalytic residues (e.g., Asp86) .

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.

ADMET Prediction : SwissADME for logP (<5) and CNS permeability .

Data-Driven Design : Modify the furan moiety to reduce steric clashes, guided by MM-GBSA binding energy calculations.

How should researchers resolve contradictions between in vitro and cell-based bioactivity data?

Advanced Research Question
Approaches :

Permeability Assays : Use PAMPA to evaluate cellular uptake (correlate with logD values) .

Orthogonal Validation : Compare enzyme inhibition (SPR) with cell viability (MTT assays).

Off-Target Profiling : Kinase selectivity screens (e.g., Eurofins Panlabs® panel) .

Case Study : If in vitro IC₅₀ is 10 nM but cell-based EC₅₀ is 1 µM, poor solubility (DMSO-limited) or efflux pumps (ABCB1 inhibition assays) may explain discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.